molecular formula C45H44N3NaO7S2 B1668683 Brilliant Blue R CAS No. 6104-59-2

Brilliant Blue R

Cat. No. B1668683
CAS RN: 6104-59-2
M. Wt: 826 g/mol
InChI Key: NKLPQNGYXWVELD-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

Brilliant Blue R has a complex molecular structure with the formula C45H44N3NaO7S2 . Its molecular weight is 825.96652 g/mol . The structure includes various functional groups, contributing to its unique properties .


Chemical Reactions Analysis

Brilliant Blue R can undergo various reactions. For instance, it can be degraded using organometallic silver nanoparticles synthesized through a green chemistry method . The rate-limiting step of Brilliant Blue R decolorization depends on the external mass transfer resistance .


Physical And Chemical Properties Analysis

Brilliant Blue R is insoluble in cold water, slightly soluble in hot water, and slightly soluble in ethanol . It has an absorbance peak at 587 nm . It is also known to form combustible dust concentrations in air .

Scientific Research Applications

Protein Staining in Research

Brilliant Blue R (BBR) is utilized in protein staining methods, particularly in SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis). A study by Wu Yuan (2013) highlighted the use of a fast protein staining method with Coomassie Brilliant Blue G-250, which is similar in function to BBR, indicating its significance in rapid analysis of proteins in experimental teaching and scientific research.

Surface-Enhanced Raman Scattering Probes

BBR has been employed as a surface-enhanced Raman scattering (SERS) label for probing protein-ligand recognitions. Han et al. (2010) demonstrated that BBR, due to its high affinity to proteins and high Raman activity, can be used to rapidly label target proteins before biological recognitions, simplifying the Raman dye labeling process and enhancing sensitivity and spectral multiplexing in protein-protein and protein-small molecule recognitions (Han et al., 2010).

Photocatalytic Degradation Studies

The photocatalytic degradation of dyes like Reactive Brilliant Blue KN-R, which shares structural similarities with BBR, has been studied extensively. Liu et al. (2010) investigated the degradation under UV irradiation in aqueous suspension of titanium dioxide, finding significant color removal and reduction in TOC and COD, suggesting the potential application in environmental pollution control (Liu et al., 2010).

Soil Science and Hydrology

BBR has been used as a dye tracer in soil science for visualizing water flow pathways. Kasteel et al. (2002) discussed its use in field studies and its interaction with soil components, indicating its importance in understanding soil and water dynamics (Kasteel et al., 2002).

Electrochemical Analysis

In the field of electrochemistry, BBR has been incorporated in novel applications. El-Zahry & Ali (2019) investigated the enhancement effect of reduced graphene oxide and silver nanocomposite supported on poly brilliant blue for ultra-trace voltammetric analysis of drugs, highlighting the potential of BBR in enhancing the sensitivity and accuracy of electrochemical sensors (El-Zahry & Ali, 2019).

properties

IUPAC Name

sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLPQNGYXWVELD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44N3NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910613
Record name Coomassie brilliant blue R
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

826.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue crystals; [MSDSonline]
Record name Coomassie Brilliant Blue R
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Product Name

Brilliant Blue R

CAS RN

6104-59-2
Record name Coomassie brilliant blue R
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1)
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Record name Coomassie brilliant blue R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [4-[4-(p-ethoxyanilino)-4'-[ethyl(m-sulphonatobenzyl)amino]benzhydrylene]cyclohexa-2,5-dien-1-ylidene](ethyl)(m-sulphonatobenzyl)ammonium, monosodium salt
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Record name BRILLIANT BLUE R
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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